Methyl 3-oxohept-6-ynoate
Overview
Description
“Methyl 3-oxohept-6-ynoate” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 g/mol . The compound is typically stored in a freezer under -20°C .
Synthesis Analysis
The synthesis of “Methyl 3-oxohept-6-ynoate” involves a multi-step reaction . The first step involves DCC, 4- (N,N-dimethylamino)pyridine / CH 2 Cl 2 for 24 hours at ambient temperature. The second step involves heating .Molecular Structure Analysis
The InChI code for “Methyl 3-oxohept-6-ynoate” is 1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 . The compound has a Canonical SMILES representation of COC(=O)CC(=O)CCC#C .Physical And Chemical Properties Analysis
“Methyl 3-oxohept-6-ynoate” has a predicted boiling point of 231.1±15.0 °C and a predicted density of 1.063±0.06 g/cm3 . The compound has a topological polar surface area of 43.4 Ų and a complexity of 197 .Scientific Research Applications
Synthesis of Organofluoro Compounds
Methyl perfluoroalk-2-ynoates, closely related to Methyl 3-oxohept-6-ynoate, are used as significant substrates in organic synthesis. These compounds facilitate the preparation of various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls. The process involves complex reactions with a focus on mechanistic aspects (Sun et al., 2016).
Derivatization for Industrially Important Fatty Compounds
The compound undergoes multiple derivatization steps, leading to the production of industrially relevant fatty compounds. Processes like mesylation, demesylation, and oxidation are employed to obtain a variety of esters and ethers, showcasing its versatility in industrial applications (Ahmad & Jie, 2008).
Innovative Fatty Ester Derivatives
In another study, Methyl santalbate, a compound structurally similar to Methyl 3-oxohept-6-ynoate, was used as a precursor for novel fatty ester derivatives. The study highlighted the selective and regio-specific nature of reactions involved in the synthesis of anti- and syn-fluorohydrin derivatives, showcasing the compound's potential in creating structurally complex molecules (Lie Ken Jie et al., 2003).
Catalytic Reactions in Organic Chemistry
Methyl 3-oxohept-6-ynoate and its derivatives are also significant in catalytic reactions. For instance, the use of nickel-catalyzed reductive coupling reactions demonstrates the compound's role in complex chemical syntheses, highlighting its importance in the development of new methodologies in organic chemistry (Rodrigo & Guan, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 .
Relevant Papers There are peer-reviewed papers and technical documents related to “Methyl 3-oxohept-6-ynoate” available for further reading .
properties
IUPAC Name |
methyl 3-oxohept-6-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWYTRZAPFGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438470 | |
Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxohept-6-ynoate | |
CAS RN |
100330-50-5 | |
Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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